4-(2-Fluorobenzoyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
4-(2-Fluorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one is a chemical compound that belongs to the class of pyrazolones It is characterized by the presence of a fluorobenzoyl group, a methyl group, and a phenyl group attached to a pyrazolone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one typically involves the condensation of 2-fluorobenzoyl chloride with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-Fluorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The fluorobenzoyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
4-(2-Fluorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and analgesic properties.
Materials Science: The compound is studied for its potential use in the synthesis of advanced materials, such as polymers and nanomaterials.
Biological Research: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 4-(2-Fluorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzoyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-(2-Fluorobenzoyl)-3-methyl-1-phenyl-1H-pyrazole: Similar structure but lacks the ketone group.
4-(2-Fluorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-thione: Similar structure but contains a sulfur atom instead of oxygen.
4-(2-Fluorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-amine: Similar structure but contains an amine group instead of a ketone.
Uniqueness
4-(2-Fluorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one is unique due to the presence of the fluorobenzoyl group, which can significantly influence its chemical reactivity and biological activity. The combination of the fluorine atom and the pyrazolone ring makes it a valuable compound for various applications.
Properties
CAS No. |
129228-92-8 |
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Molecular Formula |
C17H13FN2O2 |
Molecular Weight |
296.29 g/mol |
IUPAC Name |
4-(2-fluorobenzoyl)-5-methyl-2-phenyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C17H13FN2O2/c1-11-15(16(21)13-9-5-6-10-14(13)18)17(22)20(19-11)12-7-3-2-4-8-12/h2-10,15H,1H3 |
InChI Key |
ULLXLIPICOBDGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C1C(=O)C2=CC=CC=C2F)C3=CC=CC=C3 |
Origin of Product |
United States |
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